trans-1,2-Bis(tributylstannyl)ethene trans-1,2-Bis(tributylstannyl)ethene
Brand Name: Vulcanchem
CAS No.: 14275-61-7
VCID: VC20957916
InChI: InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
SMILES: CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Molecular Formula: C26H56Sn2
Molecular Weight: 606.1 g/mol

trans-1,2-Bis(tributylstannyl)ethene

CAS No.: 14275-61-7

Cat. No.: VC20957916

Molecular Formula: C26H56Sn2

Molecular Weight: 606.1 g/mol

* For research use only. Not for human or veterinary use.

trans-1,2-Bis(tributylstannyl)ethene - 14275-61-7

Specification

CAS No. 14275-61-7
Molecular Formula C26H56Sn2
Molecular Weight 606.1 g/mol
IUPAC Name tributyl-[(E)-2-tributylstannylethenyl]stannane
Standard InChI InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
Standard InChI Key VNKOWRBFAJTPLS-UHFFFAOYSA-N
Isomeric SMILES CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC
SMILES CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC

Introduction

Chemical Identity and Structure

Trans-1,2-Bis(tributylstannyl)ethene, with the CAS number 14275-61-7, is an organostannane compound with the molecular formula C₂₆H₅₆Sn₂. It has a molecular weight of 606.14 g/mol and features a characteristic trans-configuration around the central carbon-carbon double bond . The compound is also known by several synonyms including (E)-1,2-Bis(tributylstannyl)ethene, trans-1,2-Bis(tri-n-butylstannyl)ethylene, and (E)-1,2-Bis(tributyltin)ethylene .
The structure consists of a central ethene unit with each carbon atom bonded to a tributyltin (Bu₃Sn) group in the trans configuration. The tributyltin groups contain three n-butyl chains attached to a central tin atom, creating a molecule with significant steric bulk and distinctive reactivity patterns. This structural arrangement contributes to its usefulness as a vinyl anion synthon in organic synthesis .

Structural Identifiers and Characteristics

The compound can be identified through various chemical identifiers including the InChIKey VNKOWRBFAJTPLS-UHFFFAOYSA-N and BRN number 3613803 . Its exact mass is calculated as 608.242615 atomic mass units . The structural configuration, particularly the trans arrangement of the two tributyltin groups, plays a crucial role in its chemical behavior and applications.

Physical Properties and Characteristics

Trans-1,2-Bis(tributylstannyl)ethene exhibits distinctive physical properties that influence its handling, storage, and applications. The compound typically appears as a colorless to slightly yellow liquid with specific physical parameters outlined in the table below .

Physical PropertyValue
Physical StateLiquid
ColorOrange to colorless/slightly yellow
Melting Point180-182°C
Boiling Point185°C at 0.01 mm Hg (494.8±55.0°C at 760 mmHg)
Density1.15 g/cm³
Refractive Index1.5030
Flash Point185°C at 0.01 mm Hg (252.8±18.6°C)
Vapor Pressure0.0±1.2 mmHg at 25°C
LogP17.17

Solubility Profile

Synthesis and Preparation Methods

The primary method for the preparation of trans-1,2-Bis(tributylstannyl)ethene involves reductive hydrostannation of tributylstannylacetylene. This reaction proceeds with tri-n-butylstannane as the reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator .

Detailed Synthetic Route

The synthesis begins with tributylstannylacetylene, which undergoes reductive hydrostannation when treated with tri-n-butylstannane in the presence of catalytic amounts of AIBN. This reaction results in the stereoselective formation of the trans isomer in high yield . The reaction can be represented as:
Tributylstannylacetylene + Tri-n-butylstannane (Bu₃SnH) → Trans-1,2-Bis(tributylstannyl)ethene

Purification Techniques

After synthesis, the compound can be purified through different methods depending on the required purity and scale. Distillation represents one effective purification approach, particularly suitable for larger-scale preparations. Alternatively, preparative reverse-phase chromatography can be employed for smaller-scale purifications or when higher purity is required .

Applications and Chemical Reactivity

Trans-1,2-Bis(tributylstannyl)ethene serves as a versatile reagent in organic synthesis with several significant applications stemming from its unique structural features and reactivity patterns.

Role as a Vinyl Anion Synthon

One of the most valuable applications of trans-1,2-Bis(tributylstannyl)ethene is its function as a versatile vinyl anion synthon. The compound undergoes efficient monotransmetalation when treated with alkyllithium reagents or higher-order organocuprates . This selective replacement of one tributyltin group creates reactive vinyl metal species that can participate in further transformations.

Palladium-Catalyzed Coupling Reactions

Safety ParameterClassification/Statement
GHS SymbolsGHS06, GHS08, GHS09
Signal WordDanger
Hazard StatementsH301, H312, H315, H319, H360FD, H372, H410
Precautionary StatementsP202, P273, P280, P301+P310, P302+P352+P312, P305+P351+P338
Hazard CodesT (Toxic), N (Dangerous for the environment)
Risk Statements21-25-36/38-48/23/25-50/53
Safety Statements36/37/39-45-61-60
Transportation ClassificationUN 2788, Hazard Class 6.1, Packing Group II
WGK Germany3

Environmental Considerations

The compound is classified as dangerous for the environment (N), with specific risk statement 50/53 indicating high toxicity to aquatic organisms with potential long-term adverse effects in the aquatic environment . Proper disposal procedures must be followed, and release into the environment should be prevented.

ManufacturerProduct NumberPurityPackage SizePrice (USD)Updated Date
Sigma-Aldrich73162597%1g$76.402024-03-01
Sigma-Aldrich73162597%5g$304.002024-03-01
Alfa AesarL2013096%1g$129.002023-06-20
Alfa AesarL2013096%5g$534.002023-06-20
Matrix Scientific06956790%25g$1,378.002021-12-16

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